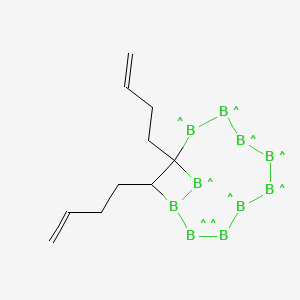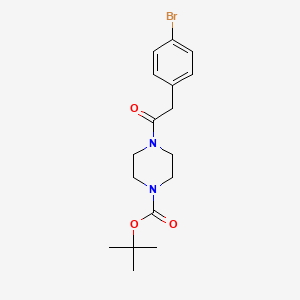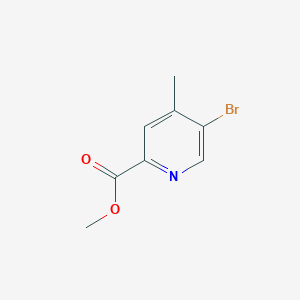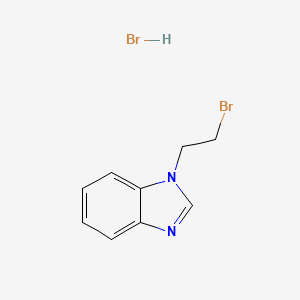
1,2-双(3-丁烯基)碳硼烷
描述
1,2-Bis(3-butenyl)carborane is a boron-containing compound with a unique structure that includes two butenyl groups attached to a carborane cage
科学研究应用
1,2-Bis(3-butenyl)carborane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its use as a probe in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical imaging agents.
Industry: Its unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
作用机制
Target of Action
1,2-Bis(3-butenyl)carborane primarily targets specific receptors and enzymes within the cellular environment. These targets are often involved in critical biochemical pathways, such as those regulating cell growth and proliferation. The unique structure of 1,2-Bis(3-butenyl)carborane allows it to interact with these targets in a highly specific manner, potentially leading to therapeutic effects in various medical applications .
Mode of Action
1,2-Bis(3-butenyl)carborane interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding. The compound’s carborane cage structure provides a stable framework that can fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can result in the inhibition or activation of the target, depending on the specific biochemical context .
Biochemical Pathways
The action of 1,2-Bis(3-butenyl)carborane affects several key biochemical pathways. For instance, it can influence pathways involved in cell cycle regulation, apoptosis, and signal transduction. By modulating these pathways, 1,2-Bis(3-butenyl)carborane can alter cellular responses, leading to effects such as reduced cell proliferation or increased cell death in cancerous tissues .
Pharmacokinetics
The pharmacokinetics of 1,2-Bis(3-butenyl)carborane involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion due to its hydrophobic nature. Once in the bloodstream, 1,2-Bis(3-butenyl)carborane is distributed to various tissues, with a preference for lipid-rich environments. Metabolism primarily occurs in the liver, where the compound undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the renal route .
Result of Action
The molecular and cellular effects of 1,2-Bis(3-butenyl)carborane’s action include alterations in gene expression, protein function, and cellular behavior. These changes can lead to therapeutic outcomes such as the suppression of tumor growth, reduction of inflammation, or modulation of immune responses. The specific effects depend on the target and the context of the compound’s application .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 1,2-Bis(3-butenyl)carborane. For example, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic potential. Additionally, interactions with other drugs or biomolecules can modulate its activity, either enhancing or diminishing its effects .
: New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies
生化分析
Biochemical Properties
1,2-Bis(3-butenyl)carborane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, forming complexes with transition metals, which can then interact with enzymes and proteins. These interactions can lead to changes in the activity of the enzymes, either inhibiting or activating them. For example, 1,2-Bis(3-butenyl)carborane has been shown to interact with metalloproteins, influencing their catalytic activity .
Cellular Effects
The effects of 1,2-Bis(3-butenyl)carborane on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,2-Bis(3-butenyl)carborane has been observed to modulate the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, 1,2-Bis(3-butenyl)carborane exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 1,2-Bis(3-butenyl)carborane can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(3-butenyl)carborane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(3-butenyl)carborane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, indicating potential long-term effects .
Dosage Effects in Animal Models
The effects of 1,2-Bis(3-butenyl)carborane vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal benefits without causing significant toxicity .
Metabolic Pathways
1,2-Bis(3-butenyl)carborane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1,2-Bis(3-butenyl)carborane within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 1,2-Bis(3-butenyl)carborane can affect its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .
Subcellular Localization
The subcellular localization of 1,2-Bis(3-butenyl)carborane is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1,2-Bis(3-butenyl)carborane can influence its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(3-butenyl)carborane can be synthesized through several synthetic routes. One common method involves the reaction of carborane with butenyl halides under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,2-Bis(3-butenyl)carborane involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions: 1,2-Bis(3-butenyl)carborane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of 1,2-Bis(3-butenyl)carborane.
相似化合物的比较
1,2-Bis(3-butenyl)carborane is unique due to its boron-containing structure, which sets it apart from other similar compounds. Some similar compounds include:
Carboranes: These are boron-hydride clusters with similar cage-like structures.
Organoboron Compounds: These include various boron-containing organic molecules used in different chemical reactions and applications.
In comparison, 1,2-Bis(3-butenyl)carborane offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
InChI |
InChI=1S/C10H15B10/c1-3-5-7-9-10(8-6-4-2)11-13-14-15-16-17-18-19-20(9)12-10/h3-4,9H,1-2,5-8H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQCVFHRGHJYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]B(C2CCC=C)[B][B][B]1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)



![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)
